((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid typically involves the condensation of glycine and leucine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid is used as a building block for the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used as a substrate for peptidase enzymes to investigate their catalytic mechanisms .
Medicine
It can be used as a lead compound for designing peptide-based drugs with improved pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It can also be employed in the development of biosensors and diagnostic assays .
Mechanism of Action
The mechanism of action of ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their substrate specificity . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules.
Leucylglycine: A dipeptide composed of leucine and glycine.
Glycyl-L-alanine: A dipeptide composed of glycine and alanine.
Uniqueness
((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid is unique due to the presence of both glycine and leucine residues, which confer distinct physicochemical properties and biological activities. The leucine residue introduces hydrophobicity, enhancing the compound’s ability to interact with hydrophobic regions of proteins and membranes .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIBMKQNXHNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953259 | |
Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2576-67-2, 311793-05-2 | |
Record name | NSC89616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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